molecular formula C11H14Cl3NO B1421135 4-(2,3-Dichlorophenoxy)piperidine hydrochloride CAS No. 817186-91-7

4-(2,3-Dichlorophenoxy)piperidine hydrochloride

Cat. No. B1421135
M. Wt: 282.6 g/mol
InChI Key: QKXWQNMPIYIWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenoxy)piperidine hydrochloride, also known as 4-DCPP, is an organic compound with a variety of uses in the scientific research field. It is a synthetic piperidine derivative with a chlorine substituent at the 2 and 3 positions. It is a colorless, crystalline solid with a melting point of approximately 58 °C and a boiling point of approximately 250 °C. 4-DCPP is soluble in water, alcohol, and many organic solvents. It is used in a variety of research applications, including as a research chemical, a biochemical reagent, and a pharmaceutical intermediate.

Scientific Research Applications

Metabolic Activity in Obese Rats

4-(2,3-Dichlorophenoxy)piperidine hydrochloride has been studied for its metabolic effects, particularly in the context of obesity. Research has shown that when chronically administered, this compound can reduce food intake and weight gain in obese rats. This effect is accompanied by an increase in free fatty acid concentration in these rats, indicating a potential role in metabolic regulation (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior and Obesity

Another significant application of this compound lies in its impact on feeding behavior. Studies suggest that it can affect the satiety center, thereby reducing obesity induced by gold thioglucose in mice. This makes it a candidate for further exploration in the field of weight management and obesity treatment (Massicot, Thuillier, & Godfroid, 1984).

Antimicrobial Activities

A related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, has been synthesized and tested for antimicrobial activities. This research demonstrated moderate effectiveness against various microorganisms including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).

Energy Expenditure Stimulation

In the context of energy expenditure, this compound has been shown to increase resting oxygen consumption and energy expenditure in rats. It also appears to stimulate mitochondrial oxygen consumption, suggesting a potential application in metabolic studies and energy balance research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Crystal and Molecular Structure Studies

The crystal and molecular structures of related compounds have been characterized, providing valuable information for further chemical and pharmaceutical applications. Such studies are fundamental in understanding the physical and chemical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

4-(2,3-dichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWQNMPIYIWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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